molecular formula C18H20N2O3S2 B2833120 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 923102-82-3

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide

Cat. No.: B2833120
CAS No.: 923102-82-3
M. Wt: 376.49
InChI Key: IKPPLLYPKZRRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is a benzothiazole derivative with a fused bicyclic structure and a sulfanylacetamide substituent. The 5,5-dimethyl and 7-oxo groups enhance conformational stability, while the 4-methoxyphenylsulfanyl moiety may influence solubility and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-18(2)8-13-16(14(21)9-18)25-17(19-13)20-15(22)10-24-12-6-4-11(23-3)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPPLLYPKZRRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone.

    Introduction of the Dimethyl and Oxo Groups: The dimethyl and oxo groups can be introduced through alkylation and oxidation reactions, respectively.

    Attachment of the Methoxyphenylthio Group: The final step involves the nucleophilic substitution reaction where the methoxyphenylthio group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted acetamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide exhibit antimicrobial properties. Benzothiazole derivatives have been documented to possess activity against a range of pathogens including bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways critical for survival .

Anticancer Properties
Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. The compound's structural features may enhance its ability to inhibit specific cancer cell lines by targeting signaling pathways involved in cell proliferation and survival. For instance, research into related compounds has demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models .

Pharmaceuticals

Drug Development
this compound is being explored as a potential lead compound in drug development. Its unique structure allows for modifications that can enhance pharmacological properties such as solubility and bioavailability. Such modifications are critical in developing effective therapeutic agents .

Synthesis of Active Pharmaceutical Ingredients
The compound serves as an intermediate in the synthesis of other pharmaceutical agents. The presence of both the benzothiazole and sulfanyl acetamide moieties makes it a versatile building block for creating more complex molecules used in various therapeutic applications .

Research Applications

Biochemical Studies
In biochemical research, this compound can be utilized to study enzyme inhibition and receptor interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding molecular mechanisms underlying diseases .

Development of Diagnostic Tools
The compound's structural characteristics lend themselves to the development of diagnostic tools in biochemistry. For example, modifications could lead to probes that selectively bind to specific biomolecules or cellular structures for imaging purposes .

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The methoxyphenylthio group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, a comparative analysis with structurally related benzothiazoles and sulfanylacetamides is essential. Below, key parameters are evaluated:

Table 1: Structural and Functional Comparison

Parameter Target Compound Analog 1: Benzothiazole-2-carboxamide Analog 2: 4-Methoxybenzothiazole sulfoxide
Core Structure 5,5-Dimethyl-7-oxo-tetrahydrobenzothiazole Benzothiazole-2-carboxamide 4-Methoxybenzothiazole sulfoxide
Substituents 4-Methoxyphenylsulfanylacetamide Carboxamide Sulfoxide
Hydrogen Bonding Likely donor-acceptor via NH (acetamide) and S=O (benzothiazole) NH (carboxamide) and thiazole N S=O (sulfoxide) and methoxy O
Solubility Moderate (methoxy enhances lipophilicity; sulfanyl may reduce crystallinity) Low (polar carboxamide) High (sulfoxide increases polarity)
Biological Activity Hypothesized antimicrobial/anti-inflammatory (untested in evidence) Anticancer (reported) Antioxidant (reported)

Key Findings:

Hydrogen Bonding Patterns: The target compound’s acetamide group and benzothiazole S=O create a dual hydrogen-bonding motif, similar to Analog 1’s carboxamide-thiazole interaction.

Solubility vs. Bioactivity : Compared to Analog 2’s sulfoxide (high solubility but moderate bioactivity), the target compound’s methoxy-sulfanyl balance may optimize membrane permeability while retaining activity—a critical factor in drug design .

Structural Rigidity : The 5,5-dimethyl group in the target compound reduces ring puckering, a feature absent in Analog 1. This rigidity could improve metabolic stability, as seen in related dimethylated heterocycles .

Methodological Considerations

The evidence highlights tools like SHELXL for refining crystallographic data, which would be indispensable for resolving the target compound’s conformation and packing. For instance, SHELXL’s robust handling of hydrogen-bonding networks (via restraints and constraints) could elucidate how the 4-methoxyphenylsulfanyl group influences crystal packing compared to analogs . Graph-set analysis, as described by Bernstein et al. , would further classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict solubility and stability.

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H26N6O4S5
  • Molecular Weight : 622.81 g/mol
  • CAS Number : 336179-77-2

The structure includes a benzothiazole moiety known for its diverse biological activities and a sulfanyl group that may enhance solubility and biological interactions .

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance:

Compound NameActivity TypeReference
Benzothiazole derivativesAntimicrobial
N-(4-methylthio)benzamideAnti-inflammatory

Anticancer Properties

Research has shown that benzothiazole derivatives can exhibit cytotoxic effects against cancer cell lines. In particular, studies have evaluated the efficacy of related compounds against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The presence of an acetic acid group at specific positions on the benzothiazole moiety has been linked to enhanced cytotoxicity .

Other Biological Activities

The compound may also possess additional pharmacological activities such as:

  • Antioxidant
  • Anti-inflammatory
  • Antidepressant

These activities are attributed to the ability of benzothiazole derivatives to interact with various biological receptors and enzymes in the body .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of related benzothiazole compounds on different cancer cell lines. Results indicated a dose-dependent response with significant inhibition of cell proliferation at higher concentrations .
  • Mechanistic Studies : Further investigations into the mechanisms of action revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Synthetic Methodologies : Recent advancements in synthetic strategies have facilitated the development of new derivatives with improved biological profiles. These methodologies include oxidative coupling reactions which enhance yield and purity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how are intermediates optimized for yield and purity?

The synthesis involves multi-step organic reactions starting with condensation of substituted benzothiazole precursors with sulfanyl-acetamide derivatives. Key steps include:

  • Thioether bond formation : Reaction of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 2-bromo-[(4-methoxyphenyl)sulfanyl]acetamide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Chromatographic techniques (TLC, HPLC) and crystallization are critical for isolating intermediates and the final product .
  • Optimization : Reaction time, solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios are adjusted to minimize side products .

Q. Which analytical methods are most reliable for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the benzothiazole core, sulfanyl linkage, and acetamide moiety. Key signals include the methoxy group (δ ~3.8 ppm) and benzothiazole protons (δ ~6.8–7.2 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) validate functional groups .
  • Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol or methanol is used for crystallization .
  • Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and thermal stability of intermediates .
  • Catalysts : Mild bases (e.g., triethylamine) minimize decomposition of sensitive moieties like the benzothiazole ring .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing derivatives with modified sulfanyl or benzothiazole groups?

  • Substituent effects : Electron-withdrawing groups on the benzothiazole core (e.g., nitro or chloro) increase electrophilicity, improving coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
  • Protecting groups : Temporary protection of the acetamide nitrogen (e.g., with tert-butoxycarbonyl) prevents side reactions during sulfanyl bond formation .

Q. What biological activities have been observed in related benzothiazole-sulfanyl acetamide derivatives, and how are these mechanisms validated?

  • Anticancer activity : Analogous compounds induce apoptosis in MCF-7 cells via caspase-3 activation, validated by flow cytometry and Western blotting .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis (e.g., in Staphylococcus aureus) is confirmed by minimum inhibitory concentration (MIC) assays and scanning electron microscopy .
  • In vitro models : Dose-response curves (IC₅₀ values) and selectivity indices (e.g., tumor vs. normal cell lines) are critical for assessing therapeutic potential .

Q. How can structural analogs be rationally designed to enhance pharmacokinetic properties?

  • Bioisosteric replacement : Substituting the methoxyphenyl group with a fluorophenyl or trifluoromethyl group improves metabolic stability and blood-brain barrier penetration .
  • Ring modifications : Replacing the tetrahydrobenzothiazole core with a pyrazolo[1,5-a]imidazole scaffold enhances solubility while retaining activity .
  • Prodrug strategies : Esterification of the acetamide carbonyl group (e.g., ethyl ester prodrugs) increases oral bioavailability .

Methodological Considerations for Data Interpretation

Q. How should contradictory data on biological activity be resolved?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., MTT assay vs. ATP-based luminescence for cytotoxicity) .
  • Batch variability : Ensure consistent purity (>95% by HPLC) and confirm stereochemical integrity (via chiral chromatography) if applicable .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., inhibition of specific kinases or proteases) .

Q. What computational tools are effective for predicting interactions between this compound and biological targets?

  • Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., COX-2 or topoisomerase II) using crystallographic data from the PDB .
  • QSAR models : Correlate substituent electronegativity or logP values with bioactivity to guide analog design .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.